2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a sulfanyl-acetamide derivative characterized by a fluorophenylthio group at position 2 and a 4-methoxyphenylacetamide moiety. This compound is identified by CAS numbers 329778-07-6 and 339097-25-5 (for its methylphenyl analog), with InChIKey IXEXXVSLBNDQCQ-UHFFFAOYSA-N and synonyms including ZINC1400512 and AKOS002447017 . Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXXVSLBNDQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Sulfanyl vs. Sulfonyl Derivatives
Triazole and Thiazole-Containing Analogs
Incorporation of heterocyclic rings like 1,2,3-triazole or thiazole enhances target specificity and metabolic stability:
- 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39, ) showed MIC values of 16 µg/mL against E.
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) exhibited MMP inhibitory activity (IC₅₀ ~0.8 µM), suggesting anti-inflammatory applications .
Table 2: Heterocyclic Derivatives
Substituent Effects on Bioactivity
Methoxyphenyl vs. Halogenated Phenyl Groups
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H14FNO2S. This compound features a unique combination of functional groups, including a fluorophenyl moiety, a methoxyphenyl group, and a sulfanyl linkage. These structural characteristics suggest potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Similar compounds have demonstrated the ability to modulate protein functions and influence cellular signaling pathways. The likely mechanisms include:
- Protein Interaction : Binding to specific proteins or receptors that regulate cell proliferation and apoptosis.
- Cellular Pathway Modulation : Influencing pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds with sulfanyl and acetamide functionalities exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific antimicrobial efficacy of this compound remains to be fully characterized, but its structural analogs suggest promising activity against various pathogens.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the compound's cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Preliminary findings indicate that similar compounds can induce apoptosis in these cells, suggesting potential therapeutic applications.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| This compound | A549 | TBD |
| This compound | HT-29 | TBD |
Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for this compound.
Study on Structural Analogues
In a comparative study involving structurally similar compounds, researchers evaluated the cytotoxic effects of various derivatives with sulfanyl and acetamide groups. Notably, compounds that incorporated halogen or methoxy substituents on the phenyl ring exhibited enhanced biological activity compared to their unsubstituted counterparts. This finding underscores the importance of specific functional groups in determining biological efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to key receptors, potentially leading to inhibition of tumor growth and metastasis.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein A | -8.5 |
| Protein B | -7.8 |
| Protein C | -9.0 |
These results indicate strong binding potential, which may correlate with biological activity.
Q & A
Basic: What are the common synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonation of aniline derivatives (e.g., 4-fluoroaniline) to introduce the sulfanyl group .
- Step 2 : Acetylation of the intermediate with 4-methoxyphenylamine using reagents like acetyl chloride in the presence of a base (e.g., triethylamine) .
- Critical parameters : Temperature (60–80°C for optimal sulfonation), solvent polarity (e.g., dichloromethane for acetylation), and stoichiometric ratios (1:1.2 for amine:acetyl chloride) . Catalysts such as DMAP may enhance reaction rates .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : H and C NMR are used to verify substituent positions. For example, the methoxy group (-OCH) shows a singlet at ~3.7 ppm in H NMR, while the sulfanyl (-S-) group influences chemical shifts in adjacent protons .
- HPLC : Purity (>95%) is assessed using a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 minutes) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm for the acetamide) .
Basic: What initial biological screening approaches are used to assess its potential?
- Enzyme inhibition assays : Test against kinases or proteases at concentrations of 1–100 µM, using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 50–200 µg/mL .
Advanced: How can the synthetic pathway be optimized for scalability without compromising purity?
- Continuous flow reactors : Improve reaction control and reduce byproducts during sulfonation and acetylation steps .
- High-throughput screening : Test solvent systems (e.g., THF vs. DMF) to maximize yield and minimize purification steps .
- Design of Experiments (DoE) : Optimize parameters like temperature, pH, and catalyst loading using response surface methodology .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
- Standardize assay protocols : Use identical cell lines (e.g., HT-29 for cytotoxicity) and incubation times (e.g., 72 hours) .
- Control for solvent effects : Compare DMSO vs. aqueous solubility to rule out false negatives/positives .
- Meta-analysis : Pool data from multiple studies to identify trends in structure-activity relationships (SAR) .
Advanced: What computational methods predict its interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with a grid box size of 25 ų centered on the ATP-binding site .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bonds with methoxy groups) using Schrödinger .
Advanced: How to design SAR studies to improve its efficacy?
- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO) to enhance binding affinity .
- Isosteric replacements : Substitute the sulfanyl group with sulfonyl (-SO-) to improve metabolic stability .
- Stereochemical analysis : Synthesize enantiomers and test for activity differences using chiral HPLC .
Advanced: What analytical techniques quantify this compound in complex matrices?
- LC-MS/MS : Use a triple quadrupole MS with ESI+ ionization (m/z 349.1 → 152.0 transition) for plasma samples .
- HPLC-UV : Quantify at 254 nm with a calibration curve (0.1–50 µg/mL) in liver microsomal preparations .
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges before analysis .
Advanced: How to assess its metabolic stability in preclinical models?
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 60 minutes; monitor parent compound depletion via LC-MS .
- Metabolite profiling : Identify phase I/II metabolites using high-resolution MS (e.g., Q-TOF) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced: What in silico tools evaluate its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate LogP (∼2.8), bioavailability (55%), and blood-brain barrier permeability .
- PBPK modeling : Simulate tissue distribution using GastroPlus with input parameters like fu (unbound fraction) and Vd (volume of distribution) .
- Toxicity prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
